
5-chloro-N-cyclohexylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclohexylfuran-2-carboxamide, also known as CCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-chloro-N-cyclohexylfuran-2-carboxamide is not yet fully understood, but it is believed to involve the modulation of ion channels, particularly potassium channels. This compound has been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing. This may contribute to its anti-inflammatory and analgesic effects, as well as its potential as a modulator of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing. This may contribute to its potential as a modulator of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-cyclohexylfuran-2-carboxamide is its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-cyclohexylfuran-2-carboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, particularly as selective inhibitors of certain enzymes, such as HDACs. Another area of interest is the further elucidation of the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of pain, inflammation, and neurological disorders. Additionally, the potential of this compound as a modulator of ion channels warrants further investigation.
Synthesemethoden
5-chloro-N-cyclohexylfuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine and 5-chlorofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclohexylfuran-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. For example, this compound derivatives have been developed as selective inhibitors of certain enzymes, such as histone deacetylases (HDACs), which play a key role in the regulation of gene expression and have been implicated in various diseases, including cancer.
In neuroscience, this compound has been studied for its potential as a modulator of ion channels, which are critical for the transmission of electrical signals in the nervous system. This compound has been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclohexylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXZJUULFCFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
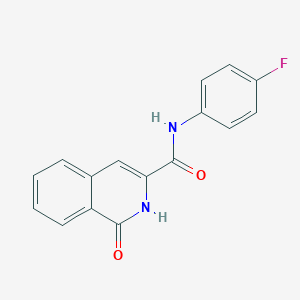
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
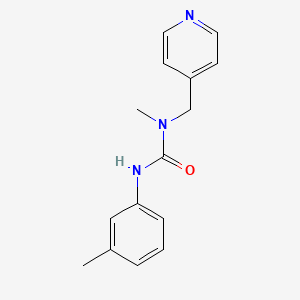
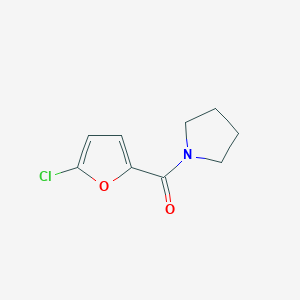
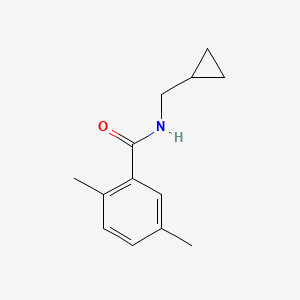
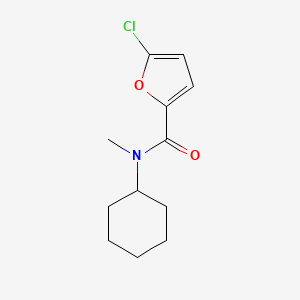

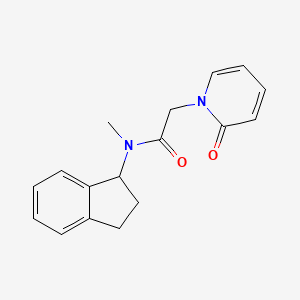

![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)
